2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a hydroxyethylthio group and a dimethyloxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form thiodiglycol, which is then reacted with 4,4-dimethyloxazol-5(4H)-one under specific conditions. The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one include:
Thiodiglycol: An organosulfur compound with similar hydroxyethylthio groups.
2-Aminothiazoles: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
What sets 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one apart is its unique combination of a hydroxyethylthio group and a dimethyloxazol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89342-98-3 |
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Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3S/c1-9(2)8(12)13-7(10-9)3-5-14-6-4-11/h11H,3-6H2,1-2H3 |
InChI Key |
GASDWROYKFZSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)CCSCCO)C |
Origin of Product |
United States |
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